4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((3-(2-FURYL)2-ME-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-FURYL)2-ME-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with furfural or its derivatives.
Attachment of the Phenyl Group: The phenyl group is incorporated through a substitution reaction using appropriate phenyl halides or phenylboronic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Triazole Derivatives: Obtained via reduction reactions.
Substituted Triazole Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The unique structure of the compound makes it a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((3-(2-FURYL)2-ME-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes, potentially altering membrane properties and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-((3-(2-FURYL)2-ME-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound is unique due to the presence of both furan and phenyl groups attached to the triazole ring.
4-((3-(2-FURYL)2-ME-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL: Similar compounds may include other triazole derivatives with different substituents, such as alkyl or aryl groups.
Uniqueness
The uniqueness of 4-((3-(2-FURYL)2-ME-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16N4OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-5-7-14(8-6-12)16-19-20-17(23)21(16)18-11-13(2)10-15-4-3-9-22-15/h3-11H,1-2H3,(H,20,23)/b13-10+,18-11+ |
InChI Key |
HLUKVKRUEGFWIW-HWVXOFFASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CO3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CO3)C |
Origin of Product |
United States |
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